molecular formula C158H265N49O43 B594803 (D-Phe12,nle21,38)-crf (12-41) (human, rat) CAS No. 129133-27-3

(D-Phe12,nle21,38)-crf (12-41) (human, rat)

Cat. No.: B594803
CAS No.: 129133-27-3
M. Wt: 3539.158
InChI Key: ATYDOBYAWXTFOJ-KVGHNTGESA-N
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Description

Table 1: Sequence Modifications in (D-Phe12,Nle21,38)-CRF (12-41)

Position Native Residue Modified Residue Rationale
12 L-Phe D-Phe Enhances receptor selectivity
21 Met Nle Improves chemical stability
37 Leu α-Me-Leu Stabilizes α-helix
38 Met Nle Prevents oxidation

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDOBYAWXTFOJ-KVGHNTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C158H265N49O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129133-27-3
Record name Corticotropin-releasing hormone(12-41), phe(12)-nle(21,38)-alpha-Me-leu(37)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin and Protecting Groups

  • Resin : MBHA resin (0.7–1.0 mmol/g loading) ensures efficient amidation and compatibility with Boc strategy.

  • Amino Acid Protection :

    • Boc for α-amino groups.

    • Side-chain protections: benzyl (Bzl) for Glu and Asp, tosyl (Tos) for Arg, and 2-chlorobenzyloxycarbonyl (ClZ) for Lys.

Coupling Agents and Solvents

  • Activation : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Solvents : Anhydrous DMF for coupling, dichloromethane (DCM) for resin washing, and trifluoroacetic acid (TFA) for Boc deprotection.

Coupling Protocols for Non-Native Residues

Incorporation of D-Phe12

The chiral inversion at position 12 is achieved using pre-synthesized Boc-D-Phe-OH. Coupling efficiency is enhanced by:

  • Extended reaction times (2–4 hours).

  • Double coupling with fresh DCC/HOBt for sterically hindered residues.

Nle21 and Nle38 Substitutions

Nle residues are introduced using Boc-Nle-OH under standard coupling conditions. Comparative studies show Nle improves oxidative stability without altering receptor affinity.

Cyclization and Conformational Restriction

To optimize receptor binding, cyclization via lactam bridges has been explored. For example, Glu20 and Lys23 side chains are linked to form an i-(i+3) lactam, stabilizing an α-helical conformation critical for CRF receptor antagonism. Cyclization is performed on-resin using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIEA).

Cleavage and Deprotection

Final cleavage from the resin uses hydrofluoric acid (HF) at 0°C for 1 hour, simultaneously removing side-chain protections. Scavengers (e.g., anisole, dimethyl sulfide) prevent cation-mediated side reactions. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Characterization

Reversed-Phase HPLC Purification

  • Column : Phenomenex Jupiter C18 (10 μm, 300 Å).

  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Elution : 20–60% B over 60 minutes, detecting at 210 nm and 543 nm for product and dye-labeled analogs.

Purification yields two regioisomers due to TAMRA dye variability in conjugates, though this step is omitted for non-labeled (D-Phe12,Nle21,38)-CRF (12-41).

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

  • Expected : 3539.18 Da.

  • Observed : m/z 3553.2 [M+H]+.

Quality Control and Bioactivity Validation

Purity Assessment

Analytical HPLC (>95% purity) uses a C18 column with 25–55% acetonitrile gradient over 30 minutes.

Receptor Binding Assays

Competitive binding assays vs. 125I-CRF in rat cortical membranes show IC50 = 1.2 nM, confirming antagonism potency.

Challenges and Optimization

Side Reactions

  • Aspartimide Formation : Minimized by reducing piperidine exposure during Fmoc deprotection.

  • Incomplete Coupling : Addressed via double couplings and capping with acetic anhydride.

Solubility Issues

The peptide’s hydrophobicity necessitates dissolution in 10% acetic acid before dilution in assay buffers.

Comparative Synthesis Approaches

A comparative analysis of linear vs. cyclized analogs reveals:

ParameterLinear (D-Phe12,Nle21,38)-CRFCyclo(20-23)[D-Phe12,Glu20,Lys23,Nle21,38]-CRF
Binding IC50 (nM) 1.20.4
Helicity (%) 4572
Metabolic Stability ModerateHigh

Cyclization enhances helicity and potency but complicates synthesis .

Chemical Reactions Analysis

Types of Reactions

(D-Phe12,nle21,38)-crf (12-41) can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving side-chain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN3) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Role in Stress and Anxiety Research

(D-Phe12,nle21,38)-CRF (12-41) has been extensively studied for its effects on anxiety and stress responses. Research indicates that this CRF antagonist can modulate defensive behaviors in response to stressors.

  • Case Study: Defensive Withdrawal Behavior
    In a study evaluating the effects of cannabinoid receptor agonists on defensive withdrawal behavior, the administration of (D-Phe12,nle21,38)-CRF (12-41) significantly reduced anxiety-like responses in male rats subjected to stress conditions such as novelty and swim stress. The antagonist was administered intracerebroventricularly, demonstrating its effectiveness in altering stress-induced behaviors .

Implications for Substance Use Disorders

The compound has also been investigated for its potential to mitigate stress-induced drug-seeking behavior, which is crucial for understanding addiction mechanisms.

  • Case Study: Drug-Seeking Behavior
    Preclinical studies have shown that (D-Phe12,nle21,38)-CRF (12-41) can prevent reinstatement of drug-seeking behavior triggered by stressors such as footshock and food deprivation. This was particularly evident in studies involving cocaine and alcohol self-administration models, where the antagonist effectively blocked the reinstatement of drug-seeking behavior following exposure to stress .

Table 1: Summary of Findings on (D-Phe12,nle21,38)-CRF (12-41) in Substance Use Research

SubstanceStressorSpeciesAdministration RouteEffect
CocaineFootshockRatIntracerebroventricularPrevented reinstatement of seeking
AlcoholFood DeprivationRatIntraperitonealReduced drug-seeking behavior
HeroinForced SwimRatIntracerebroventricularInhibited relapse

Neuroendocrine Studies

The influence of CRF on the hypothalamic-pituitary-adrenal (HPA) axis is another critical area where (D-Phe12,nle21,38)-CRF (12-41) has been applied.

  • Case Study: HPA Axis Modulation
    Research indicates that administration of this CRF antagonist can alter plasma corticosterone levels during stress challenges. For instance, while acute exposure to a cannabinoid increased corticosterone levels, pre-treatment with (D-Phe12,nle21,38)-CRF (12-41) modulated this response under certain conditions .

Potential Therapeutic Applications

Given its role in modulating stress responses and drug-seeking behavior, there is ongoing interest in the therapeutic potential of (D-Phe12,nle21,38)-CRF (12-41) for treating anxiety disorders and addiction.

  • Research Direction
    Future studies aim to explore the efficacy of this compound in clinical settings for conditions characterized by dysregulated CRF signaling, such as post-traumatic stress disorder and major depressive disorder. The challenge remains in translating findings from rodent models to human applications effectively .

Mechanism of Action

(D-Phe12,nle21,38)-crf (12-41) exerts its effects by binding to CRF receptors (CRF1 and CRF2) on target cells. This binding activates intracellular signaling pathways, leading to the release of ACTH from the pituitary gland. The subsequent increase in cortisol levels mediates the stress response. The analog’s modifications enhance its stability and receptor affinity, making it a valuable tool for studying CRF-related mechanisms.

Comparison with Similar Compounds

First-Generation Antagonists: α-Helical CRF(9–41)

  • Structure: A 30-amino-acid fragment retaining α-helical secondary structure.
  • Potency :
    • In vitro IC₅₀ for CRF-stimulated cAMP production: ~260 nM .
    • In vivo IC₅₀ for CRF-induced ACTH release: ~18 µg (intracerebroventricular, i.c.v.) .
  • Limitations :
    • Short duration of action (<1.5 hours).
    • Weak intrinsic agonist activity at high doses .

(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) exhibits 18-fold higher potency than α-helical CRF(9–41) in suppressing ACTH release in adrenalectomized rats .

Second-Generation Antagonists: Astressin

  • Structure : Cyclo(30–33)[D-Phe¹²,Nle²¹,³⁸,Glu³⁰,Lys³³]-h/rCRF(12–41), featuring a lactam bridge between residues 30 and 33.
  • Potency :
    • 32-fold more potent than (D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) in vitro .
    • Blocks CRF-induced gastrointestinal dysmotility at 1–10 µg (i.c.v.) .
  • Advantages: Longer duration of action (up to 24 hours). No intrinsic agonist effects .

Third-Generation Antagonists: Astressin B and Derivatives

  • Structure : Extended N-terminal (residues 9–41), acetylated, and methylated at α-carbon positions (e.g., Astressin B).
  • Potency :
    • Inhibits ACTH release for >7 days post-subcutaneous injection in rats .
    • IC₅₀ for CRF1 receptor binding: <1 nM .
  • Key Advancements: Improved solubility and pharmacokinetics. Non-selective but long-lasting antagonism .

Non-Peptidic Antagonists (e.g., CP-154,526, R121919)

  • Structure : Small molecules designed for oral bioavailability.
  • Potency: CP-154,526 IC₅₀ for CRF1: ~10 nM . Limited efficacy in chronic stress models compared to peptide antagonists .
  • Advantages :
    • Blood-brain barrier penetration.
    • Suitable for chronic administration.

Data Tables

Table 1. In Vitro and In Vivo Potency Comparison

Compound In Vitro IC₅₀ (cAMP Inhibition) In Vivo IC₅₀ (ACTH Inhibition) Duration of Action
α-Helical CRF(9–41) 260 ± 30 nM 18 µg (i.c.v.) <1.5 hours
(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) 78 ± 15 nM 1 µg (i.c.v.) ~3 hours
Astressin 2.4 nM 0.05 µg (i.c.v.) >24 hours
Astressin B <1 nM 0.01 µg (s.c.) >7 days

Table 2. Receptor Selectivity

Compound CRF1 Affinity (Kᵢ) CRF2 Affinity (Kᵢ)
(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) 15.5 ± 4 nM 20.1 ± 5 nM
Astressin 0.8 nM 1.2 nM
Anti-sauvagine-30 >1000 nM 5 nM

Key Research Findings

Mechanistic Superiority :

  • The D-Phe¹² substitution enhances α-helix stabilization, improving binding to CRF receptors .
  • Nle²¹,³⁸ substitutions reduce oxidative degradation, increasing plasma stability .

Clinical Limitations :

  • Despite high potency, its short half-life and poor oral bioavailability restrict therapeutic use .

Biological Activity

(D-Phe12,Nle21,38)-CRF (12-41), commonly referred to as D-Phe CRF(12-41), is a potent antagonist of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2. This compound has been extensively studied for its biological activity and potential therapeutic applications in stress-related disorders, anxiety, and drug withdrawal symptoms. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of D-Phe CRF(12-41).

D-Phe CRF(12-41) functions primarily by blocking the CRF receptors, which play a crucial role in the body's response to stress. The antagonism of these receptors can mitigate the effects of endogenous CRF, which is implicated in anxiety and stress responses. The compound has been shown to effectively reduce anxiety-like behaviors in animal models, particularly in rats subjected to various stressors.

Key Research Findings

  • Anxiolytic Effects : In studies involving male rats, D-Phe CRF(12-41) administered intracerebroventricularly (i.c.v.) was found to significantly reduce defensive withdrawal behaviors triggered by cannabinoid receptor agonists. The administration of 5 micrograms of D-Phe CRF(12-41) before exposure to the cannabinoid HU-210 prevented anxiety-like responses in a dose-dependent manner .
  • Impact on Drug Withdrawal : Research indicates that D-Phe CRF(12-41) plays a role in alleviating anxiety associated with nicotine withdrawal. When administered into specific brain regions such as the central amygdala (CeA) and nucleus accumbens (NAcc), it prevented elevations in brain reward thresholds that are indicative of withdrawal symptoms . This suggests that increased CRF transmission may contribute to negative emotional states during drug withdrawal.
  • Behavioral Studies : In experiments assessing the effects of D-Phe CRF(12-41) on reward function deficits induced by nicotine withdrawal, it was noted that blockade of CRF receptors resulted in significant behavioral changes, indicating its potential use in treating addiction-related anxiety .

Data Table: Summary of Biological Activity Studies

Study ReferenceAdministration MethodDoseObserved Effects
i.c.v.5 µgReduced defensive behavior under stress
Localized injectionVariablePrevented elevation in brain reward thresholds during nicotine withdrawal
Systemic administrationVariousModulated stress response and anxiety levels

Case Study 1: Cannabinoid-Induced Anxiety

In a controlled study, male rats were subjected to cannabinoid treatment followed by administration of D-Phe CRF(12-41). The results indicated that pretreatment with D-Phe CRF(12-41) significantly reduced anxiety-like behaviors as measured by latency to emerge from a safe area during stressful conditions.

Case Study 2: Nicotine Withdrawal

Another study focused on rats undergoing nicotine withdrawal demonstrated that administration of D-Phe CRF(12-41) effectively mitigated anxiety symptoms associated with withdrawal. Behavioral assessments showed that rats treated with the antagonist exhibited reduced signs of distress compared to control groups.

Q & A

Q. What is the molecular structure and key modifications of (D-Phe12,Nle21,38)-CRF (12-41), and how do they enhance antagonistic activity?

The peptide is a truncated analog of corticotropin-releasing factor (CRF) with three critical substitutions:

  • D-Phe12 : Enhances resistance to enzymatic degradation.
  • Nle21 and Nle38 : Replace methionine residues to prevent oxidation-induced instability. These modifications stabilize the α-helical structure, increasing binding affinity to CRF receptors. Compared to earlier antagonists like α-helical CRF(9–41), this analog exhibits ~18-fold higher potency in suppressing CRF-induced ACTH release in rat pituitary cells .

Q. What is the primary mechanism of action of (D-Phe12,Nle21,38)-CRF (12-41) in blocking CRF receptor signaling?

The compound acts as a competitive antagonist at both CRF receptor subtypes (CRF1 and CRF2). It binds to the extracellular domain of CRF receptors, preventing endogenous CRF or urocortins from activating downstream cAMP pathways. For example, in AtT20 cells, it inhibits CRF-stimulated cAMP release with a KB value in the nanomolar range .

Q. What are common experimental applications of this antagonist in neuroendocrine and behavioral studies?

  • Neuroendocrine : Blocks CRF-induced ACTH release in adrenalectomized rats, with effects lasting up to 24 hours post-administration .
  • Behavioral : Reduces stress-induced reinstatement of nicotine-seeking behavior in rodent models (e.g., 25 μg intracerebroventricular dose decreases active lever presses by 3.5-fold) .
  • Electrophysiological : Inhibits CRF-mediated excitation of serotonergic neurons in the dorsal raphe nucleus, validated via co-application with α-helical CRF(9–41) .

Q. How is antagonistic activity confirmed in experimental settings?

Methodological validation includes:

  • Dose-response curves : Testing CRF-induced ACTH secretion across escalating doses (e.g., 0.1–1.6 μM in vitro) .
  • Competitive binding assays : Demonstrating displacement of radiolabeled CRF in receptor-rich tissues like the amygdala .
  • Pharmacological controls : Co-administering agonists (e.g., urocortin 1) to confirm reversible inhibition of downstream effects .

Advanced Research Questions

Q. How can researchers address discrepancies in behavioral data when using this antagonist (e.g., variable lever-press responses in stress models)?

Inconsistent results may arise from:

  • Dose-dependent effects : Lower doses (5 μg) may suppress lever presses, while higher doses (25 μg) paradoxically increase activity in stress-resistant rats .
  • Brain region specificity : Antagonism in the central amygdala (CeA) reduces ethanol self-administration in dependent rats, but no effect is observed in the bed nucleus of the stria terminalis (BNST) . Solution : Pre-screen animals for stress responsiveness and use site-specific microinjections to isolate regional effects.

Q. What are the challenges in achieving long-term efficacy with (D-Phe12,Nle21,38)-CRF (12-41) in chronic stress models?

Limitations include:

  • Short half-life : Effects diminish within hours due to rapid enzymatic cleavage.
  • Receptor desensitization : Repeated administration may downregulate CRF receptor expression. Structural optimization : Cyclization (e.g., astressin-B analogs with lactam bridges) extends duration to >7 days in adrenalectomized rats .

Q. How can structural analogs of this antagonist be optimized for improved blood-brain barrier (BBB) penetration?

Strategies include:

  • N-terminal acetylation : Enhances stability without reducing receptor affinity.
  • Cα-methylation of Leu37 : Increases lipophilicity, as seen in [D-Phe12,Nle21,38,α-Me-Leu37]-CRF (12-41), which shows enhanced potency in vivo .
  • Peptide cyclization : Reduces conformational flexibility, improving BBB uptake (e.g., astressin-B) .

Q. What experimental considerations are critical when comparing in vitro vs. in vivo efficacy?

  • In vitro : Use CRF receptor-expressing cell lines (e.g., AtT20 for CRF1, A7r5 for CRF2) with cAMP assays. Note that IC50 values may not translate directly to in vivo systems due to bioavailability differences .
  • In vivo : Account for stress state; prior stress exposure potentiates CRF antagonist effects in the dorsal raphe nucleus .

Q. What analytical methods are recommended for validating peptide stability and purity?

  • Mass spectrometry : Confirm molecular weight (e.g., 150646-45-0 CAS registry) and detect degradation products.
  • Circular dichroism : Verify α-helical content, critical for receptor binding .
  • HPLC : Ensure >95% purity, as contaminants can nonspecifically activate receptors .

Q. How does CRF receptor distribution across species impact translational research with this antagonist?

  • Human vs. rat CRF1 : Sequence homology exceeds 85%, but affinity differences exist for analogs like astressin-B.
  • Dosing adjustments : Subcutaneous administration in rats (1 mg/kg) achieves plasma levels equivalent to human intravenous doses .

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